ETHYL 5-({[2-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE
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Overview
Description
ETHYL 5-({[2-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE is a complex organic compound that features a unique combination of furan, indole, and pyrimidine moieties
Preparation Methods
The synthesis of ETHYL 5-({[2-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the furan ring with ethyl chloroformate in the presence of a base.
Synthesis of the pyrimido[4,5-b]indole core: This can be accomplished through a series of condensation reactions involving indole derivatives and pyrimidine precursors.
Thioether formation:
Final coupling: The final step involves the coupling of the furan and pyrimido[4,5-b]indole moieties through a sulfanyl linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
ETHYL 5-({[2-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles such as amines or alkoxides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
ETHYL 5-({[2-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and anti-inflammatory therapies.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic reactions.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of ETHYL 5-({[2-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 5-({[2-({[5-(ETHOXYCARBONYL)FURAN-2-YL]METHYL}SULFANYL)-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOL-4-YL]SULFANYL}METHYL)FURAN-2-CARBOXYLATE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Furan Derivatives: Compounds with the furan ring, which are used in various chemical and pharmaceutical applications.
Pyrimidine Derivatives: Compounds with the pyrimidine ring, which are important in medicinal chemistry and drug design.
Properties
Molecular Formula |
C26H27N3O6S2 |
---|---|
Molecular Weight |
541.6g/mol |
IUPAC Name |
ethyl 5-[[2-[(5-ethoxycarbonylfuran-2-yl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indol-4-yl]sulfanylmethyl]furan-2-carboxylate |
InChI |
InChI=1S/C26H27N3O6S2/c1-3-32-24(30)19-11-9-15(34-19)13-36-23-21-17-7-5-6-8-18(17)27-22(21)28-26(29-23)37-14-16-10-12-20(35-16)25(31)33-4-2/h9-12H,3-8,13-14H2,1-2H3,(H,27,28,29) |
InChI Key |
QGXYZYXDBRLTOP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(O1)CSC2=NC(=NC3=C2C4=C(N3)CCCC4)SCC5=CC=C(O5)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CSC2=NC(=NC3=C2C4=C(N3)CCCC4)SCC5=CC=C(O5)C(=O)OCC |
Origin of Product |
United States |
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